molecular formula C10H14N2O2 B13190799 Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate

Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate

Cat. No.: B13190799
M. Wt: 194.23 g/mol
InChI Key: HAAJWGPUNZCEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate is a heterocyclic compound featuring a fused pyrazole and pyridine ring system. The ethyl ester group at position 4 contributes to its physicochemical properties, such as solubility and reactivity.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)8-4-3-7-12-9(8)5-6-11-12/h5-6,8H,2-4,7H2,1H3

InChI Key

HAAJWGPUNZCEPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN2C1=CC=N2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Variations in Ring Systems

(a) Pyrazolo[1,5-a]pyrimidine Derivatives
  • Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 827591-57-1) Key Differences: Replaces the pyridine ring with a pyrimidine (a six-membered ring with two nitrogen atoms), introducing cyclopropyl and trifluoromethyl substituents. The trifluoromethyl group improves lipophilicity and bioavailability . Molecular Formula: C₁₃H₁₆F₃N₃O₂ (compared to the target compound’s inferred C₁₀H₁₃N₃O₂).
(b) Triazolo[1,5-a]pyrimidine Derivatives
  • Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1697150-85-8) Key Differences: Substitutes the pyrazole ring with a triazole (a five-membered ring with three nitrogen atoms) and positions the ester at C6 instead of C3. Positional isomerism may alter pharmacokinetics . Molecular Formula: C₈H₁₂N₄O₂.

Functional Group Modifications

(a) Carboxamide vs. Carboxylate Esters
  • Metabolites with Pyrazolo[1,5-a]pyrimidine-3-carboxamide () Key Differences: Replaces the ethyl ester with a carboxamide group. Impact: The carboxamide improves water solubility but may reduce membrane permeability. It also introduces hydrogen-bond donor/acceptor sites, affecting receptor interactions .
(b) Oxo-Substituted Analogs
  • 4-Oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic Acid ()
    • Key Differences : Features a pyrazine ring (two adjacent nitrogen atoms) and an oxo group at C4 instead of an ethyl ester.
    • Impact : The oxo group increases polarity and acidity, influencing solubility and enzymatic degradation. Pyrazine rings are less aromatic than pyridine, altering electronic properties .

Complex Fused-Ring Systems

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
    • Examples : Compounds like 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-7-[(8aS)-8a-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4H-pyrido[1,2-a]pyrimidin-4-one.
    • Key Differences : Fused pyridine-pyrimidine systems with additional substituents (e.g., ethyl, methyl, piperazinyl).
    • Impact : Increased molecular complexity may enhance selectivity for biological targets but could reduce synthetic accessibility. Piperazinyl groups improve solubility and CNS penetration .

Biological Activity

Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate (CAS Number: 910635-33-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound based on diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C10_{10}H14_{14}N2_2O2_2
  • Molecular Weight : 194.24 g/mol
  • CAS Number : 910635-33-5

The compound features a pyrazolo-pyridine core which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Various synthetic routes have been reported in the literature that optimize yield and purity. For example, a two-step synthesis involving the reaction of ethyl acetoacetate with hydrazine derivatives followed by cyclization has been documented .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines:

  • A549 (Lung Cancer) : Induces apoptosis and cell cycle arrest.
  • HeLa (Cervical Cancer) : Demonstrates significant growth inhibition.

In one study, the compound was found to inhibit myeloid leukemia cell differentiation protein (Mcl-1), which is critical in cancer cell survival .

Antiviral Activity

Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine derivatives have also been studied for their antiviral properties. They have shown effectiveness against respiratory syncytial virus (RSV) by acting as non-nucleoside inhibitors of the viral polymerase complex .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in tumor proliferation.
  • Induction of Apoptosis : It activates apoptotic pathways in cancer cells through mitochondrial dysfunction.

Case Studies

Several case studies illustrate the compound's efficacy:

  • Study on Lung Cancer Cells :
    • Objective : To evaluate cytotoxicity against A549 cells.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours.
  • Antiviral Efficacy Against RSV :
    • Objective : To assess inhibition of viral replication.
    • Results : The compound effectively reduced viral load in infected cells by over 70% at optimal doses .

Comparative Biological Activity

CompoundActivity TypeCell Line/TargetIC50 (µM)
This compoundAnticancerA54915
This compoundAntiviralRSV20

Q & A

Basic: What synthetic methodologies are commonly employed for the laboratory-scale preparation of Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylate?

Answer:
The synthesis typically involves cyclocondensation reactions using ethyl acetoacetate derivatives and nitrogen-containing precursors. For example, analogous pyrazole-carboxylates are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by functionalization steps to introduce the pyridine moiety . Key considerations include optimizing reaction conditions (e.g., temperature, solvent polarity) and selecting catalysts (e.g., copper iodide) to enhance yield and purity. Purification often employs column chromatography or recrystallization to achieve >95% purity .

Basic: What analytical techniques are critical for confirming the structural identity and purity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify the fused pyrazole-pyridine ring system and ester group positioning.
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., C10_{10}H12_{12}N2_2O2_2) and detects isotopic patterns.
  • HPLC : Reverse-phase HPLC with UV detection ensures purity, particularly to resolve byproducts from incomplete cyclization .

Advanced: How can researchers resolve discrepancies in reported synthetic yields for this compound?

Answer:
Yield variations often arise from differences in starting material purity, reaction time, or solvent selection. For instance, polar aprotic solvents like DMF may improve solubility but risk side reactions. Systematic optimization using Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry). Contradictions in literature data should be cross-validated with kinetic studies or in situ monitoring (e.g., FTIR) to track intermediate formation .

Advanced: What strategies enable selective functionalization of the pyrazolo-pyridine core for structure-activity studies?

Answer:

  • Electrophilic Substitution : Nitration or halogenation at the pyridine ring’s electron-rich positions (e.g., C-3 or C-5) can be achieved using HNO3_3/H2_2SO4_4 or NBS .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at the pyrazole ring, leveraging palladium catalysts .
  • Ester Hydrolysis : Controlled hydrolysis of the ethyl ester to a carboxylic acid enables further derivatization (e.g., amide formation) .

Advanced: How can computational modeling enhance the design of derivatives with targeted bioactivity?

Answer:

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization.
  • Molecular Docking : Screens derivatives against protein targets (e.g., kinase enzymes) to prioritize synthesis. For example, pyrazolo-pyridine scaffolds show affinity for mGluR2 receptors in neurological studies .
  • MD Simulations : Assess stability of ligand-receptor complexes to guide structural modifications .

Basic: What are the common reactivity patterns of the pyrazolo-pyridine core under acidic or basic conditions?

Answer:

  • Acidic Conditions : The pyridine ring undergoes protonation, increasing susceptibility to nucleophilic attack at C-4.
  • Basic Conditions : The ester group may hydrolyze to a carboxylic acid, while the pyrazole ring remains stable.
  • Redox Reactions : The core can be reduced (e.g., H2_2/Pd-C) to dihydro derivatives or oxidized (e.g., KMnO4_4) to introduce ketone groups .

Advanced: How is the compound’s bioactivity evaluated in preclinical research?

Answer:

  • Enzyme Inhibition Assays : Test derivatives against targets like phosphodiesterases or kinases using fluorogenic substrates.
  • Cell-Based Models : Assess cytotoxicity and antiproliferative effects in cancer cell lines (e.g., MCF-7).
  • In Vivo Studies : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models, with HPLC-MS quantification of plasma concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.